2-(Methylthio)thiazole

説明

Significance of the Thiazole (B1198619) Heterocycle in Chemical and Biological Sciences

Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a fundamental structural motif found in numerous naturally occurring and synthetic compounds of biological and medicinal importance. tandfonline.comkuey.netunigoa.ac.in Its presence is integral to the structure of essential molecules like vitamin B1 (thiamine) and the antibiotic penicillin. kuey.netresearchgate.net The thiazole nucleus is considered a versatile scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comresearchgate.netnih.gov The unique electronic characteristics and the ability of the thiazole ring to participate in various chemical transformations make it a valuable building block for synthetic chemists. nih.gov The acidic nature of the proton at the C-2 position further enhances its reactivity and utility as a synthon for creating novel chemical entities. nih.gov

Overview of Key Research Trajectories for 2-(Methylthio)thiazole

The introduction of a methylthio (-SCH3) group at the 2-position of the thiazole ring imparts distinct properties to the parent heterocycle, leading to several key research trajectories for this compound. Current research is actively exploring its utility in various domains:

Medicinal Chemistry: The compound and its derivatives are being investigated for their potential as therapeutic agents. Research has shown that the methylthio group can influence the biological activity of the thiazole core, leading to the development of compounds with potential antimicrobial, antifungal, and anticancer properties. evitachem.comcymitquimica.comcymitquimica.com For instance, derivatives of this compound have been identified as inhibitors of viral replication. acs.org

Agrochemicals: this compound serves as a key intermediate in the synthesis of fungicides and herbicides, contributing to crop protection and enhanced agricultural productivity. chemimpex.com

Materials Science: The unique structural and electronic properties of this compound make it a candidate for the development of novel materials. evitachem.com Researchers have utilized this compound in the preparation of copper(I) coordination polymers, which exhibit interesting luminescent properties. mdpi.com

Flavor and Fragrance Industry: The compound is used to impart savory and meaty flavors in food products and is a component in the formulation of fragrances. chemimpex.com

Chemical Properties and Synthesis

The utility of this compound in diverse research areas is fundamentally linked to its distinct chemical properties and the methods available for its synthesis. The presence of the sulfur-containing substituent on the thiazole ring influences its reactivity and provides a handle for further chemical modifications.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported in the scientific literature. A common approach involves the methylation of a pre-formed 2-mercaptothiazole (B1225461) derivative. For example, 2-mercaptothiazolo[4,5-b]pyrazine can be methylated using methyl iodide in DMF to yield the corresponding 2-(methylthio) derivative.

Another versatile method is the Hantzsch thiazole synthesis, a classic approach that involves the cyclization of α-halocarbonyl compounds with thioamides. researchgate.netvulcanchem.com This method can be adapted to produce a variety of substituted thiazoles.

More contemporary methods focus on regioselective synthesis, allowing for precise control over the placement of substituents on the thiazole ring. One such method involves the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides to produce 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides in high yields. rsc.org

| Property | Value | Source |

| Molecular Formula | C4H5NS2 | cymitquimica.comchemimpex.comchemicalbook.com |

| Molecular Weight | 131.21 g/mol | chemimpex.com |

| Appearance | Colorless to light orange to yellow clear liquid | chemimpex.com |

| Boiling Point | 62 °C/26 mmHg | chemimpex.com |

| Density | 1.28 g/cm³ | chemimpex.com |

| Refractive Index | n20D 1.61 | chemimpex.com |

Applications in Academic Research

The unique structural features of this compound have positioned it as a valuable tool in various fields of academic and industrial research. Its applications are diverse, ranging from the development of new pharmaceuticals to the creation of advanced materials.

Role in Medicinal Chemistry

The thiazole scaffold is a well-established pharmacophore, and the addition of a methylthio group can significantly modulate the biological activity of the resulting molecule. Derivatives of this compound have been investigated for a range of therapeutic applications.

Anticancer and Antimicrobial Agents: Benzothiazole (B30560) derivatives, a class of compounds that includes structures related to this compound, have been extensively studied for their antibacterial, antifungal, and anticancer properties. evitachem.com The biological activity is often attributed to the interaction of these compounds with essential enzymes or receptors in disease pathways. evitachem.com For example, some thiazole derivatives have shown the ability to inhibit bacterial growth by targeting DNA gyrase. evitachem.com

Viral Replication Inhibitors: Specific derivatives of this compound have been identified as potent inhibitors of viral replication. For instance, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide was identified as an inhibitor of the Chikungunya virus. acs.org Further structure-activity relationship (SAR) studies led to the discovery of even more potent inhibitors. acs.org

Utility as a Building Block in Organic Synthesis

Beyond its direct biological applications, this compound is a versatile building block in organic synthesis. The methylthio group can be chemically transformed, allowing for the introduction of other functional groups.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide. This transformation alters the electronic properties of the molecule and can be a key step in the synthesis of more complex targets.

Ligand in Coordination Chemistry: The nitrogen and sulfur atoms of the thiazole ring, along with the sulfur of the methylthio group, can coordinate to metal ions. This property has been exploited in the synthesis of coordination polymers. For example, this compound has been used as a ligand to prepare a copper(I) coordination polymer with a zigzag chain structure. mdpi.com

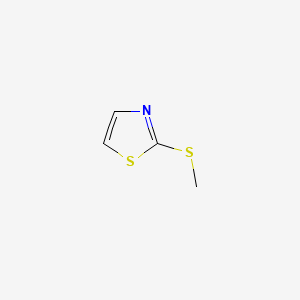

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylsulfanyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNOAXZUEKPSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375024 | |

| Record name | 2-(Methylthio)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-24-7 | |

| Record name | 2-(Methylthio)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylthio Thiazole and Its Advanced Derivatives

Direct Synthesis Approaches to 2-(Methylthio)thiazole

The direct synthesis of this compound can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as a 2-aminothiazole (B372263) derivative, with a methylating agent. For instance, the reaction of 2-aminobenzothiazole (B30445) with bis(methylthio)methylene malononitrile (B47326) in N,N-dimethylformamide (DMF) with anhydrous potassium carbonate as a catalyst yields 2-(methylthio)benzothiazole (B1198390) derivatives. This reaction proceeds via nucleophilic attack of the amine group, followed by cyclization and substitution, with a reported yield of 50% when refluxed at approximately 100°C.

Another method involves the cyclization of thiourea (B124793) derivatives. For example, 2-aminothiophenol (B119425) can react with methyl isothiocyanate to form a thiourea intermediate, which then undergoes acid-mediated cyclization with sulfuric acid to form the this compound ring.

Furthermore, a multi-step synthesis starting from substituted anilines provides another route. This process involves the formation of a thiourea, cyclization to a 2-aminobenzothiazole, followed by diazotization and thiolation with a methylthiolate to introduce the methylthio group.

A notable one-pot synthesis involves the reaction of 2-amino-3-chloronaphthalene-1,4-dione with carbon disulfide in dimethyl sulfoxide (B87167) (DMSO) using sodium hydroxide (B78521) as a base, followed by the addition of dimethyl sulfate. mdpi.com This method produces 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione in a high yield of 91%. mdpi.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Aminobenzothiazole | Bis(methylthio)methylene malononitrile, K₂CO₃, DMF | 2-(Methylthio)benzothiazole derivative | 50% | |

| 2-Aminothiophenol | Methyl isothiocyanate, H₂SO₄ | This compound derivative | Not Specified | |

| Substituted anilines | Ammonium thiocyanate, HCl, H₂SO₄, Methylthiolate | 2-(Methylthio)benzothiazole derivative | ~35-40% | |

| 2-Amino-3-chloronaphthalene-1,4-dione | CS₂, NaOH, (CH₃)₂SO₄, DMSO | 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione | 91% | mdpi.com |

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications.

Synthesis of Carboxylate Derivatives (e.g., ethyl 5-(4-fluorophenyl)-2-(methylthio)thiazole-4-carboxylate)

The synthesis of carboxylate derivatives such as ethyl 5-(4-fluorophenyl)-2-(methylthio)thiazole-4-carboxylate has been reported. One method involves the reaction of a 2-bromo-thiazole ester with sodium thiomethoxide in dimethoxyethane. google.com This reaction, stirred overnight at room temperature, resulted in a 72% yield of the desired 2-methylthio-thiazole ester. google.com Subsequent hydrolysis of the ester group can be achieved using lithium hydroxide in dioxane at 50°C to yield the corresponding carboxylic acid. google.com

Another approach describes the regioselective synthesis of 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides and ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates. rsc.orgresearchgate.net This is achieved through the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides. rsc.orgresearchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Bromo-thiazole ester | Sodium thiomethoxide, Dimethoxyethane | Ethyl 5-(4-fluorophenyl)-2-(methylthio)thiazole-4-carboxylate | 72% | google.com |

| Methyl-2-oxo-2-(amino)ethanedithioates | Isocyanides, Base | 2-(Methylthio)-N-aryl/alkylthiazole-5-carboxamides | High | rsc.orgresearchgate.net |

| Starting Material | Reagents | Product | Yield | Reference |

| Amidine hydrochloride | 2-(1-(Methylthio)ethylidene)malononitrile, EtONa | 4-Amino-2-methylpyrimidine-5-carbonitrile | Not Specified | researchgate.net |

| Malononitrile | DMF, Dimethyl sulfate, Acetamidine hydrochloride | 4-Amino-2-methylpyrimidine-5-carbonitrile | 70% | researchgate.net |

Synthesis of Halogenated Derivatives (e.g., 4-Bromo-2-(methylthio)thiazole)

Halogenated derivatives of this compound are valuable for further functionalization. The synthesis of 4-bromo-2-(methylthio)thiazole (B1285469) can be accomplished through the bromination of a suitable thiazole (B1198619) precursor. For example, 2-amino-4-methylthiazole-5-ethylcarboxylate can be brominated using hydrogen bromide in the presence of sodium nitrite (B80452) to yield ethyl-2-bromo-4-methylthiazole-5-carboxylate. researchgate.net Another method involves the bromination of 3-(methylthio)thiophene (B1582169) with N-bromosuccinimide to produce 2,4-dibromo-3-(methylthio)thiophene, which can then be further manipulated. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 2-Amino-4-methylthiazole-5-ethylcarboxylate | HBr, NaNO₂ | Ethyl-2-bromo-4-methylthiazole-5-carboxylate | researchgate.net |

| 3-(Methylthio)thiophene | N-bromosuccinimide | 2,4-Dibromo-3-(methylthio)thiophene | researchgate.net |

Synthesis of Amino-Substituted Thiazole Derivatives (e.g., 4-Amino-2-(methylthio)thiazole-5-carbaldehyde)

Amino-substituted thiazole derivatives are important building blocks in medicinal chemistry. The synthesis of 4-amino-2-(methylthio)thiazole-5-carboxylic acid, a related compound, typically involves the reaction of thiourea with an α-haloketone in the presence of a base like potassium carbonate. evitachem.com This method facilitates the formation of the thiazole ring through nucleophilic substitution. evitachem.com The resulting carboxylic acid can then potentially be converted to the carbaldehyde. A one-pot synthesis of 4-amino-2-(het)aryl/alkyl-5-functionalized thiazoles has also been developed, utilizing dithioesters as thiocarbonyl coupling partners in a modified Thorpe-Ziegler type cyclization. researchgate.net This reaction proceeds at room temperature with broad functional group compatibility. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Thiourea | α-Haloketone, K₂CO₃ | 4-Amino-2-(methylthio)thiazole-5-carboxylic acid | evitachem.com |

| Dithioesters | Active methylene (B1212753) isocyanides | 4-Amino-2-(het)aryl/alkyl-5-functionalized thiazoles | researchgate.net |

Multi-step Synthetic Sequences for Complex Derivatives

The synthesis of complex derivatives of this compound often requires multi-step sequences. For example, a multi-step synthesis was employed to create 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole. researchgate.net This synthesis began with the bromination of 2-amino-4-methylthiazole-5-ethylcarboxylate to give ethyl-2-bromo-4-methylthiazole-5-carboxylate. researchgate.net This was followed by hydrolysis to the carboxylic acid, conversion to a Weinreb amide, reaction with a Grignard reagent to form a ketone, and subsequent reaction with carbon disulfide and methyl iodide, and finally cyclization with hydrazine (B178648) hydrate. researchgate.net

Another example is the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. conicet.gov.ar This involves the reaction of a 2-aminothiazole carboxylate with a bromo-ketone, followed by further modifications such as oxidation of the methylthio group and subsequent reaction with amines to introduce a side chain. conicet.gov.ar

These examples demonstrate the utility of this compound as a versatile scaffold for the construction of more complex heterocyclic systems with potential biological applications.

Reaction Mechanisms and Regioselectivity in Synthetic Pathways

The synthesis of this compound and its derivatives is accomplished through various synthetic routes, each characterized by distinct reaction mechanisms and considerations of regioselectivity. The predominant methods include the classical Hantzsch thiazole synthesis and more contemporary approaches involving dithioates and isocyanides. Understanding the underlying mechanisms is crucial for controlling the substitution pattern of the resulting thiazole ring.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives, involving the cyclocondensation of an α-haloketone with a thioamide-containing compound. nih.govsynarchive.commdpi.com In the context of producing this compound, a methylated thiourea derivative, such as S-methylthiourea, serves as a key precursor.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom from the thiourea derivative onto the α-carbon of the haloketone. This step forms an intermediate that subsequently undergoes cyclization. The cyclization proceeds via the nucleophilic attack of one of the thiourea's nitrogen atoms on the carbonyl carbon of the original ketone. The final step involves dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring. nih.govmdpi.com

Regioselectivity in Hantzsch Synthesis:

When employing unsymmetrically substituted thioureas, the question of regioselectivity arises, as either nitrogen atom could potentially participate in the cyclization step. This can lead to the formation of isomeric products. For instance, the reaction of an α-halogeno ketone with an N-monosubstituted thiourea can potentially yield both a 2-(substituted-amino)thiazole and a 3-substituted 2-iminothiazoline. rsc.org

The regiochemical outcome is significantly influenced by the reaction conditions, particularly the acidity of the medium. In neutral solvents, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles. However, under acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org The control of regioselectivity is therefore a critical aspect in the design of specific thiazole derivatives via the Hantzsch pathway.

Synthesis from Dithioates and Isocyanides

A highly regioselective and versatile method for the synthesis of substituted thiazoles, including those with a 2-methylthio group, involves the reaction of dithioates with active methylene isocyanides. rsc.orgresearchgate.net This approach offers excellent control over the final substitution pattern of the thiazole ring.

Specifically, the base-promoted reaction of alkyl 2-(methylthio)-2-thioxoacetates with isocyanides such as tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate allows for the diversity-oriented synthesis of 2,5- and 4,5-disubstituted thiazoles. rsc.orgrsc.org The regioselectivity of this cyclization is highly dependent on the nature of the isocyanide used. For instance, the reaction of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC yields 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides, demonstrating a high degree of regioselectivity. rsc.orgresearchgate.netnih.gov

The proposed mechanism for this transformation begins with the deprotonation of the active methylene isocyanide by a base (e.g., potassium carbonate) to form a carbanionic intermediate. This nucleophilic carbanion then attacks the electrophilic thiocarbonyl carbon of the dithioester. The subsequent steps involve an intramolecular cyclization, where the nitrogen of the isocyanide attacks the carbonyl group, followed by the elimination of methanethiol (B179389) to afford the substituted thiazole product. rsc.org Density Functional Theory (DFT) studies have corroborated these mechanistic pathways, providing a deeper understanding of the factors governing the regioselective cyclization. rsc.org

The choice of base and solvent is critical for optimizing the yield and regioselectivity. For example, in the synthesis of alkyl 2-tosylthiazole-5-carboxylates, potassium carbonate in tetrahydrofuran (B95107) (THF) was found to be highly effective. rsc.org

Table 1: Regioselectivity in the Reaction of Dithioates with Isocyanides

| Dithioate Precursor | Isocyanide | Base/Solvent | Major Product | Reference |

| Methyl-2-oxo-2-(phenylamino)ethanedithioate | Tosylmethyl isocyanide (TosMIC) | KOH/EtOH | 2-(Methylthio)-N-phenylthiazole-5-carboxamide | researchgate.net |

| Methyl-2-oxo-2-(phenylamino)ethanedithioate | Ethyl isocyanoacetate | KOH/EtOH | Ethyl 5-(phenylcarbamoyl)thiazole-4-carboxylate | researchgate.net |

| Benzyl (B1604629) 2-(methylthio)-2-thioxoacetate | Tosylmethyl isocyanide (TosMIC) | K2CO3/THF | Benzyl 2-tosylthiazole-5-carboxylate | rsc.org |

| Benzyl 2-(methylthio)-2-thioxoacetate | Ethyl isocyanoacetate | K2CO3/THF | Benzyl 4-(ethoxycarbonyl)thiazole-5-carboxylate | rsc.org |

Alternative Synthetic Pathways

Other synthetic methodologies provide access to this compound and its derivatives through different mechanistic routes. One such method involves the reaction of 2-[bis(methylthio)methylene]malononitrile with cysteamine. researchgate.netresearchgate.net

The mechanism for this pathway proceeds through an initial cyclocondensation reaction between the two starting materials to form 2-(thiazolidin-2-ylidene)malononitrile. This intermediate is then treated with a thionating agent, such as sodium hydrosulfide, to convert one of the nitrile groups into a thioamide functionality. This resulting thioamide is a key intermediate that can then undergo a Hantzsch-type cyclization with various α-bromocarbonyl compounds to furnish the final 2-(E)-cyano(thiazolidin-2-ylidene)thiazole derivatives. The regioselectivity of the final step is governed by the principles of the Hantzsch synthesis. researchgate.net

Another alternative involves the reaction of bisthioureas with ketene (B1206846) dithioacetals like 2-(bis(methylthio)methylene)malononitrile. Depending on the substituent on the bisthiourea, this reaction can lead to either 1,3,4-thiadiazoles or 1,3-thiazoles, highlighting the role of the starting material's structure in directing the reaction pathway and regioselectivity. core.ac.uk

Chemical Reactivity and Mechanistic Transformations of 2 Methylthio Thiazole

Reactivity at the Sulfur Center: Alkylation and Derivatization Reactions

The sulfur atom of the methylthio group in 2-(methylthio)thiazole is a key site for chemical reactions, particularly alkylation and oxidation. smolecule.com

The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone. smolecule.comevitachem.com For instance, the oxidation of 2-(methylthio)-4,5-diphenylthiazole with potassium permanganate (B83412) in the presence of a phase-transfer catalyst yields 2-methylsulfonyl-4,5-diphenylthiazole. nih.gov This transformation is significant as the resulting methylsulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. nih.gov Similarly, 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione can be oxidized to the corresponding sulfoxide using m-chloroperbenzoic acid (mCPBA). mdpi.com

Alkylation of the sulfur atom can also occur, though less commonly reported for the thiazole (B1198619) itself and more for related benzothiazole (B30560) derivatives. For instance, Ni-catalyzed alkylation of 2-(methylthio)benzothiazoles proceeds through C–S bond cleavage. researchgate.net

Reactivity of the Thiazole Ring System: Electrophilic and Nucleophilic Substitution Patterns

The thiazole ring in this compound exhibits characteristic reactivity towards both electrophiles and nucleophiles. vulcanchem.comresearchgate.net The π-electron density of the thiazole ring dictates that electrophilic substitution occurs preferentially at the C5-position, followed by the C4-position. nih.gov Conversely, nucleophilic substitution is favored at the C2-position. nih.gov

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation. evitachem.com The presence of the electron-donating methylthio group at the 2-position can influence the regioselectivity of these reactions.

Nucleophilic Substitution: The C2-position of the thiazole ring is susceptible to nucleophilic attack. nih.gov This is particularly true when the methylthio group is oxidized to a methylsulfonyl group, which acts as a good leaving group. nih.gov For example, 2-methylsulfonyl-4,5-diphenylthiazole readily undergoes nucleophilic substitution with various nucleophiles like sodium alkoxides, amines, and carbanions of active methylene (B1212753) compounds to produce a range of 2-substituted 4,5-diphenylthiazoles. nih.gov

A study on 4,5-dihydro-2-(methylthio)thiazole demonstrated its reactivity in ring-opening N-alkylation reactions with benzyl (B1604629) halides, promoted by potassium tert-butoxide (KOt-Bu). beilstein-journals.orgnih.govnih.gov This reaction leads to the formation of N-substituted thiazolidinones. beilstein-journals.orgnih.govnih.gov

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the thiazole ring significantly impact the reactivity and selectivity of its transformations. cymitquimica.com The nature of the substituent, whether electron-donating or electron-withdrawing, can alter the electron density distribution within the ring system.

For instance, in the synthesis of 2,5- and 4,5-disubstituted thiazoles, the reactivity of various isocyanides in base-induced cyclization with methyl-2-oxo-2-(amino)ethanedithioates was found to be extensive. researchgate.netrsc.orgrsc.org This highlights the tolerance of the reaction to a range of substituents.

In another example, the synthesis of 5-methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (B181646) involves a cyclization reaction where the substituents influence the reaction conditions and outcomes. evitachem.com The presence of a nitro group, an electron-withdrawing group, on a benzothiazole ring system allows for its reduction to an amine, which can alter the compound's biological activity. smolecule.com

Role as a Versatile Intermediate in Advanced Organic Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comcymitquimica.com

Its utility is demonstrated in the synthesis of 4,5-diarylthiazole derivatives, which have shown potential as blood platelet aggregation inhibitors. nih.gov The synthesis of these compounds often starts from 2-(methylthio)-4,5-diphenylthiazole. nih.gov

Furthermore, this compound derivatives are key precursors in the regioselective synthesis of various disubstituted thiazoles. researchgate.netrsc.orgrsc.org For example, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides provides a route to 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides and ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates. researchgate.netrsc.orgrsc.org

The compound also serves as a building block for creating fused heterocyclic systems. For instance, it is a precursor in the synthesis of 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione, which can be further functionalized to produce compounds with potential antimicrobial activity. mdpi.com

Below is a table summarizing some of the key reactions of this compound and its derivatives:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 2-(Methylthio)-4,5-diphenylthiazole | Potassium permanganate, phase-transfer catalyst | 2-Methylsulfonyl-4,5-diphenylthiazole | Oxidation |

| 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione | mCPBA | 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Oxidation |

| 2-Methylsulfonyl-4,5-diphenylthiazole | Sodium alkoxides, amines, or carbanions | 2-Substituted 4,5-diphenylthiazoles | Nucleophilic Substitution |

| 4,5-Dihydro-2-(methylthio)thiazole | Benzyl halides, KOt-Bu | N-Substituted thiazolidinones | Ring-opening N-alkylation |

| Methyl-2-oxo-2-(amino)ethanedithioates | Isocyanides, base | 2-(Methylthio)-N-aryl/alkylthiazole-5-carboxamides | Cyclization |

Biological and Medicinal Chemistry Applications of 2 Methylthio Thiazole and Its Derivatives

Anticancer and Cytotoxic Activities of Thiazole (B1198619) Derivatives

Thiazole derivatives, including those with a 2-(methylthio) group, are recognized for their potent anticancer and cytotoxic activities. nih.govresearchgate.net These compounds have been shown to be effective against a variety of cancer cell lines, including breast, colon, and lung cancer. researchgate.netresearchgate.netnih.gov For instance, certain thiazole-based stilbene (B7821643) analogs have demonstrated significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values in the micromolar range. nih.gov

A noteworthy example is the derivative (Z)-ethyl 2-((E)-2-((E)-(4-(methylthio)benzylidene)hydrazono)-4-oxo-3-phenylthi-azolidin-5-ylidene)acetate (EMBTh), which has been synthesized and characterized for its anticancer potential. researchgate.net Similarly, 2-amino-4-(isothiocyanatomethyl)thiazole derivatives have shown antiproliferative activity, with 2-benzamido-4-(isothiocyanatomethyl)thiazole (B117383) being a potent inhibitor of GMP synthetase. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Reported Activity |

|---|---|---|

| Thiazole-based stilbene analogs | MCF-7 (breast), HCT116 (colon) | High cytotoxicity (micromolar IC50 values). nih.gov |

| (Z)-ethyl 2-((E)-2-((E)-(4-(methylthio)benzylidene)hydrazono)-4-oxo-3-phenylthi-azolidin-5-ylidene)acetate (EMBTh) | Not specified | Synthesized for anticancer potential. researchgate.net |

| 2-Benzamido-4-(isothiocyanatomethyl)-thiazole | L1210 | Potent inhibitor of GMP synthetase, antiproliferative activity. nih.gov |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides | HeLa, A549 | Strong antiproliferative activity, especially against HeLa cells (IC50 = 1.6 ± 0.8 µM). nih.gov |

The cytotoxic effects of 2-(methylthio)thiazole derivatives are exerted through various mechanisms. One of the primary modes of action is the inhibition of critical cellular enzymes. For example, some derivatives act as potent inhibitors of DNA topoisomerase IB, an enzyme crucial for DNA replication and transcription in cancer cells. nih.gov The inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Another identified mechanism is the inhibition of protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival. acs.org By blocking the activity of these kinases, thiazole derivatives can disrupt the signaling cascades that drive cancer progression. Additionally, some of these compounds are believed to enhance their cytotoxic effects by promoting redox cycling or through DNA intercalation.

A significant molecular target for several thiazole derivatives is Cyclin-Dependent Kinase 9 (CDK9). acs.orgbiorxiv.orgresearchgate.net CDK9 is a key regulator of transcription elongation and has been identified as a promising target for cancer therapy due to its role in the stabilization of oncogenes like MYC. biorxiv.org

The diaminothiazole compound MC180295, a potent and selective inhibitor of CDK9, has shown significant anti-tumoral activity. biorxiv.orgresearchgate.net Structural studies have revealed that these inhibitors bind to the ATP-binding site of CDK9, inducing conformational changes that inactivate the enzyme. acs.org The selectivity of these inhibitors for CDK9 over other kinases like CDK2 and CDK7 is a critical aspect of their therapeutic potential, as it can minimize off-target effects. biorxiv.org

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of thiazole derivatives. These studies involve systematically modifying the chemical structure of the lead compounds and evaluating the impact of these changes on their anticancer activity.

Modifications at positions 2, 4, and 5 of the thiazole ring have been shown to significantly influence the anticancer potency of these derivatives. For instance, in a series of 2-aminothiazole (B372263) derivatives, the presence of a 4,5-butylidene and benzylic amines was found to be beneficial for improving cytotoxicity. nih.gov Conversely, the introduction of a methyl group at the C4- or C5-position of the thiazole core led to a decrease in potency. nih.gov The nature of the substituent at the 2-position is also critical, with arylamido and alkylamido groups showing varying levels of antiproliferative activity. nih.gov

Pharmacophore modeling and analysis of the receptor binding pocket provide valuable insights for the rational design of more potent and selective inhibitors. For CDK9 inhibitors, a key component of the pharmacophore is a 3-amine group, which has been identified as critical for activity. biorxiv.org Comparative modeling approaches, which leverage the structural conservation across protein kinases, have been instrumental in understanding the binding modes of these inhibitors and the structural basis for their selectivity. biorxiv.orgresearchgate.net These models help in designing new derivatives with improved binding affinity and selectivity profiles.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Antimicrobial and Antifungal Properties

In addition to their anticancer effects, this compound and its derivatives have demonstrated significant antimicrobial and antifungal properties. mdpi.comscirp.org These compounds have been evaluated against a range of bacterial and fungal strains, often showing promising activity.

For example, a series of 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione derivatives were synthesized and tested for their antimicrobial activity against various Staphylococcus strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The results indicated that the introduction of specific groups, such as thiomorpholin and piperazine, into the naphtho[2,3-d]thiazole-4,9-dione (B78148) structure conferred potent antibacterial activity. mdpi.com

Similarly, various synthesized thiazole derivatives have been screened against Gram-positive and Gram-negative bacteria, as well as several fungal species. scirp.org Some of these compounds exhibited significant antimicrobial activity, suggesting their potential as scaffolds for the development of new antimicrobial agents. nih.gov The mechanism of action for their antimicrobial effects is thought to involve the inhibition of key microbial enzymes.

| Compound/Derivative | Microorganism(s) | Reported Activity |

|---|---|---|

| 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione derivatives with thiomorpholin/piperazine | Staphylococcus strains (including MRSA) | Potent antibacterial activity. mdpi.com |

| Various synthesized thiazole derivatives | Gram-positive and Gram-negative bacteria, fungal species | Significant antimicrobial activity. scirp.org |

Investigation of Mechanisms of Action against Microbial Pathogens

Derivatives of this compound have demonstrated notable antimicrobial properties. Research indicates that these compounds can inhibit essential bacterial enzymes, which can lead to bacterial cell death. For instance, 2-(Methylthio)-beta-naphthothiazole has shown significant antimicrobial activity against various bacterial strains. Some thiazole derivatives are believed to exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. bohrium.com

In the context of antifungal activity, certain thiazole derivatives have been effective against pathogenic fungi like Candida albicans and Aspergillus niger. smolecule.com The mechanism of action can involve the disruption of fungal cell wall synthesis or interference with other vital cellular processes. smolecule.com For example, some studies have focused on the synthesis of naphtho[2,3-d]thiazole-4,9-dione derivatives, which have shown antimicrobial activity against Candida albicans and S. aureus. mdpi.com

The structural features of these molecules play a critical role in their antimicrobial efficacy. For example, the presence of specific substituents on the thiazole ring can enhance the compound's ability to penetrate microbial cells and interact with its target. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the groups attached to the thiazole core can significantly impact the antimicrobial spectrum and potency. nih.gov

Antioxidant Activities and Related Biological Pathways

Several derivatives of this compound have been investigated for their antioxidant properties. The mechanism of antioxidant action often involves the scavenging of free radicals, which are unstable molecules that can cause cellular damage. Thiazole derivatives can donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govderpharmachemica.com For instance, a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives showed significant radical scavenging potential, particularly those with electron-donating substituents. nih.gov

| Compound Type | Assay Method | Key Finding | Reference |

|---|---|---|---|

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, Hydroxyl, Nitric Oxide, Superoxide Radical Scavenging | Compounds with electron-donating substituents showed significant radical scavenging. | nih.gov |

| 6-cyano-5-imino-2-methyl-7-(methylthio)-5H-thiazolo[3,2-a]pyrimidines | DPPH Radical Scavenging | Screened for antioxidant activity. | derpharmachemica.comresearchgate.net |

| Thiazole and Thiazolidinone Derivatives with Phenolic Fragments | ABTS, Ferric Reducing Capacity | Antioxidant activity of most synthesized substances exceeds that of 4-methyl-2,6-di-tert-butylphenol. | mdpi.com |

| Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate derivatives | ABTS Method | Several derivatives showed high antioxidant activity. | bohrium.com |

Other Documented Biological Activities

Beyond antimicrobial and antioxidant effects, the this compound scaffold is a versatile platform for developing agents with a wide array of other biological activities. nih.govmdpi.com

Analgesic and Anti-inflammatory: Certain benzothiazole (B30560) and thiazole derivatives have been reported to possess significant analgesic and anti-inflammatory properties. ptfarm.plrasayanjournal.co.in These compounds are often designed to have minimal ulcerogenic effects, a common side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). ptfarm.pl

Antihypertensive: The thiazolo[3,2-a]pyrimidine structure, which can be derived from 2-aminothiazole precursors, has been associated with antihypertensive activity. derpharmachemica.comresearchgate.net

Antimalarial: The thiazole nucleus is a key component in the design of new antimalarial agents. nih.govatmiyauni.ac.in Research has focused on synthesizing thiazole derivatives that are effective against drug-resistant strains of Plasmodium falciparum. nih.govlshtm.ac.uk SAR studies have been crucial in identifying potent compounds with low cytotoxicity. nih.gov

Antipsychotic: The broad biological profile of thiazole derivatives extends to potential applications in treating psychosis. nih.govmdpi.com

Antiallergic: Thiazole-containing compounds have also been investigated for their potential antiallergic activities. nih.govmdpi.com

Contributions to the Development of Active Pharmaceutical Ingredients (APIs)

The this compound moiety serves as a valuable building block in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). chemimpex.comcymitquimica.com Its unique chemical properties and reactivity make it a versatile intermediate in drug development. chemimpex.comcymitquimica.com For example, 4,5-Dihydro-2-(methylthio)thiazole is noted as a useful intermediate in pharmaceutical synthesis. cymitquimica.com

The stability and reactivity of this compound allow for a variety of chemical transformations, enabling the creation of new therapeutic agents. chemimpex.com Its derivatives have been explored as potential lead compounds in drug discovery programs for antimicrobial and anticancer therapies. smolecule.com

Strategic Design and Discovery of New Therapeutic Agents

The thiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor. researchgate.net This makes this compound and its derivatives attractive starting points for the design and discovery of new drugs. researchgate.net

The process often involves:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound derivatives and evaluating their biological activity, researchers can identify the key chemical features required for a desired therapeutic effect. nih.govresearchgate.net For example, in the development of antimalarial compounds, SAR studies revealed that non-bulky, electron-withdrawing groups at specific positions on an attached phenyl ring enhanced potency. nih.gov

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. nih.gov

Computational Modeling and Docking: In silico methods are used to predict how these molecules will interact with biological targets, such as enzymes or receptors, which helps in the rational design of more effective compounds. atmiyauni.ac.in

Applications in Agricultural Chemistry and Crop Protection

Efficacy as Fungicides and Pesticides in Crop Protection

Derivatives of 2-(methylthio)thiazole have demonstrated notable efficacy as fungicides against a variety of plant pathogenic fungi. chemimpex.com Research into a series of 2-sulfur-substituted thiazole (B1198619) carboxanilides, which are synthesized from this compound precursors, has shown remarkable fungicidal results. researchgate.net One of the most potent compounds identified in this series was N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide, which exhibited a fungicidal EC50 (half-maximal effective concentration) against Rhizoctonia solani of 1.28 mg/L, an efficacy level comparable to the commercial fungicide Thifluzamide (B1681302). researchgate.net

Further studies have synthesized other derivatives, such as thiazol-2-ylbenzamides and thiazole-2-ylbenzimidoyl chlorides, that show high activity against R. solani and Sclerotinia sclerotiorum. nih.gov For example, specific benzamide (B126) derivatives showed EC50 values of 0.87 mg/L against R. solani, which was superior to the commercial fungicide boscalid (B143098) (EC50 = 2.25 mg/L). nih.gov Against S. sclerotiorum, certain derivatives displayed EC50 values as low as 0.65 mg/L, comparable to boscalid (0.78 mg/L) and thifluzamide (1.08 mg/L). nih.gov In vivo tests on rice leaves confirmed excellent protective activities against R. solani. nih.gov

In addition to fungicidal properties, derivatives have also been explored for insecticidal activity. arkat-usa.org For instance, N-cyano 2-(substituted amino)ethyl methyl sulfoximine (B86345) derivatives, synthesized using a thiazole precursor, have shown moderate insecticidal activities against the green peach aphid, Myzus persicae. arkat-usa.org

Fungicidal and Insecticidal Efficacy of this compound Derivatives

| Compound/Derivative Class | Target Organism | Efficacy (EC₅₀ / IC₅₀) | Source |

| N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide (8i) | Rhizoctonia solani | 1.28 mg/L | researchgate.net |

| Thiazole carboxamide derivative (6g) | Sclerotinia sclerotiorum | 0.6 mg/L | researchgate.net |

| Thiazole carboxamide derivative (6g) | Succinate (B1194679) Dehydrogenase (SDH) | 0.56 mg/L | researchgate.net |

| Thiazol-2-ylbenzamide derivative (3B) | Rhizoctonia solani | 0.87 mg/L | nih.gov |

| Thiazol-2-ylbenzamide derivative (3B) | Sclerotinia sclerotiorum | 0.72 mg/L | nih.gov |

| Thiazole-2-ylbenzimidoyl chloride derivative (4B) | Sclerotinia sclerotiorum | 0.65 mg/L | nih.gov |

| N-cyano 2-(substituted amino)ethyl methyl sulfoximine derivatives | Myzus persicae | Moderate Activity | arkat-usa.org |

Mechanistic Studies of Action in Plant Disease and Pest Control

The fungicidal action of many agrochemicals derived from this compound is attributed to their ability to inhibit crucial enzymatic pathways in pathogens. A primary mechanism identified for thiazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. researchgate.netnih.govacs.org SDH, also known as complex II, is a critical component of the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition disrupts cellular respiration and energy production, leading to fungal cell death.

Research has confirmed this mode of action for several derivatives. researchgate.net For example, a thiazole carboxamide derivative (6g) demonstrated potent inhibition of SDH with an IC50 (half-maximal inhibitory concentration) of 0.56 mg/L, which was similar to the commercial SDHI fungicide thifluzamide. researchgate.net Transcriptome analysis of S. sclerotiorum treated with this compound revealed the down-regulation of the genes encoding SDH subunits (SDHA and SDHB) and a subsequent inhibition of the TCA cycle. researchgate.net Molecular docking studies have further corroborated that these types of thiazole derivatives anchor effectively within the binding site of the SDH enzyme. nih.govacs.org Scanning electron microscopy has also shown that these compounds can dramatically disrupt the structure and morphology of fungal mycelium. nih.gov

For other related thiazole structures, different mechanisms have been suggested. For instance, studies on pyrrolo[2,3-d]thiazole derivatives indicated that their fungicidal activity may involve impacting the tryptophan metabolic pathway as well as the biosynthesis of cutin, suberin, and wax in the fungus Botrytis cinerea. acs.org Some thiazole derivatives are also known to induce systemic acquired resistance (SAR) in plants, activating the plant's own defense pathways to resist pathogen attack. nih.gov

Role as a Key Synthetic Intermediate in Agrochemical Production

This compound is a versatile and valuable building block in organic synthesis for the production of more complex agrochemicals. chemimpex.comguidechem.comcymitquimica.com Its molecular structure, featuring a reactive thiazole ring and a methylthio group, allows for diverse chemical transformations and functionalization, making it a key starting material for a range of fungicides and herbicides. chemimpex.comcymitquimica.comchemimpex.com

The compound serves as a key intermediate in the synthesis of thiazole carboxanilides, a class of potent SDHI fungicides. researchgate.net The synthesis process often involves creating a this compound carboxylic acid chloride, which is then reacted with various substituted anilines to produce a library of active fungicidal compounds. researchgate.net Similarly, it is a precursor for other agrochemical classes, including N-cyano 2-(substituted amino)ethyl methyl sulfoximine derivatives with insecticidal properties. arkat-usa.org The synthesis of these molecules often begins with a thiazole-containing starting material which is then built upon. arkat-usa.org

Furthermore, related structures like ethyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate and 2-amino-5-(methylthio)thiazole are also employed as foundational intermediates for developing fungicides and herbicides, highlighting the importance of the this compound moiety in constructing biologically active molecules for crop protection. chemimpex.comlookchem.com Its utility as a reagent allows for the creation of novel compounds aimed at addressing challenges in sustainable agriculture and food security. chemimpex.com

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 2 Methylthio Thiazole

Synthesis and Advanced Characterization of Metal Complexes (e.g., Ag(I), Cu(I))

The synthesis of metal complexes with 2-(Methylthio)thiazole (2-Mt) often involves self-assembly reactions with metal salts. For instance, the reaction of 2-Mt with silver nitrate (B79036) (AgNO₃) under varying conditions has led to the formation of a dinuclear complex, [Ag₂(2-Mt)₂(MeCN)₂(NO₃)₂], and two distinct two-dimensional (2D) coordination polymers, [Ag₂(2-Mt)₂(NO₃)₂]n and [Ag₄(2-Mt)₄(NO₃)₄·2H₂O]n. researchgate.net These compounds have been characterized using single-crystal X-ray diffractometry and FT-IR spectroscopy. researchgate.net

Similarly, copper(I) complexes of this compound have been prepared. The reaction of 2-Mt with copper(I) iodide results in the formation of a one-dimensional (1D) coordination polymer with the formula [CuI(MTT)]∞ (where MTT stands for 2-methylthiothiazole). mdpi.comresearchgate.net This coordination polymer consists of zigzag chains of (-Cu-I-Cu-I-)∞ where adjacent copper atoms are bridged by the 2-Mt ligand. mdpi.comresearchgate.net

The characterization of these complexes confirms the coordination of the metal ions with the ligand. For example, in the Ag(I) complexes, the 2-Mt ligand coordinates to the silver ions through both the thiazole (B1198619) nitrogen and the thioether sulfur atoms. researchgate.net

Table 1: Synthesized Metal Complexes of this compound

| Complex Formula | Metal Ion | Dimensionality | Reference |

| [Ag₂(2-Mt)₂(MeCN)₂(NO₃)₂] | Ag(I) | 0D (Dinuclear) | researchgate.net |

| [Ag₂(2-Mt)₂(NO₃)₂]n | Ag(I) | 2D | researchgate.net |

| [Ag₄(2-Mt)₄(NO₃)₄·2H₂O]n | Ag(I) | 2D | researchgate.net |

| [CuI(MTT)]∞ | Cu(I) | 1D | mdpi.comresearchgate.net |

Self-Assembly Processes and Coordination Polymer Formation

The formation of coordination polymers with this compound is a direct result of self-assembly processes, where the ligand and metal ions spontaneously organize into extended networks. The structure of the resulting polymer is influenced by factors such as the metal-to-ligand ratio, solvent, and counter-ions. researchgate.netrsc.org

In the case of the Ag(I) system, different reaction conditions guide the self-assembly towards either a discrete dinuclear complex or 2D layered coordination polymers. researchgate.net The this compound ligand's ability to bridge metal centers is fundamental to the formation of these polymeric structures. The resulting coordination polymers exhibit fascinating structural diversity. researchgate.net For instance, the reaction between this compound and AgNO₃ can yield layered 2D coordination polymers with Ag···Ag interactions in the solid state. mdpi.com

Ligand Properties of this compound (e.g., μ2-N,S Bridging Behavior)

A key characteristic of this compound as a ligand is its ability to act as a bridge between two metal centers, a behavior known as μ₂-bridging. Specifically, it exhibits μ₂-N,S bridging, where the nitrogen atom of the thiazole ring coordinates to one metal ion, and the sulfur atom of the methylthio group coordinates to a second metal ion. researchgate.net This bridging mode is crucial in the formation of the [Ag₂(2-Mt)₂] unit, which is a common building block in the silver complexes. This unit consists of two silver atoms bridged by two 2-Mt ligands in either a head-to-tail or head-to-head fashion. researchgate.net This versatile coordination behavior allows for the construction of multidimensional structures.

Elucidation of Structural Motifs and Intermolecular Interactions in Coordination Polymers

The coordination polymers of this compound feature distinct structural motifs. The Ag(I) coordination polymers, for example, are built from [Ag₂(2-Mt)₂] units. researchgate.net In the 1D copper(I) coordination polymer, [CuI(MTT)]∞, the structural motif is a zigzag chain of (-Cu-I-Cu-I-)∞, with the 2-Mt ligands bridging the copper atoms. mdpi.comresearchgate.net

Photophysical Properties of Metal Complexes and MOFs (e.g., Dual Emission, Fluorescence, Phosphorescence)

The metal complexes and coordination polymers of this compound can exhibit interesting photophysical properties. While the specific photoluminescent data for this compound complexes is part of a broader study, related thiazole-based complexes show significant luminescent behavior. For example, a dinuclear silver complex with the related ligand 2-(methylthio)benzothiazole (B1198390) displays intriguing dual-emission behavior, which is attributed to the presence of both fluorescence and phosphorescence. researchgate.net The relative intensity of these two emission types, and consequently the emission color, is sensitive to the excitation wavelength. researchgate.net

The copper(I) coordination polymer, [CuI(MTT)]∞, exhibits a weak yellow luminescence at ambient temperature, with a maximum emission wavelength (λmax) of 570 nm. mdpi.com In contrast, a related copper(I) complex with 2-(methylthio)benzothiazole emits in the deep-red region (λmax = 705 nm). mdpi.com The luminescence in these d¹⁰ metal complexes can originate from the ligand itself, the metal center, or charge-transfer processes. mdpi.com

Table 2: Photophysical Properties of Selected Thiazole-Based Metal Complexes

| Complex | Emission Type | Emission Maximum (λmax) | Reference |

| [Ag₂(2-Mbt)₂(MeCN)₂(NO₃)₂] | Dual (Fluorescence & Phosphorescence) | Excitation-dependent | researchgate.net |

| [CuI(MTT)]∞ | Luminescence | 570 nm (yellow) | mdpi.com |

| [Cu₂I₂(MTBT)₂]∞ | Luminescence | 705 nm (deep-red) | mdpi.com |

Luminescent Sensing Applications of this compound-based MOFs

Metal-organic frameworks with luminescent properties are promising materials for chemical sensing applications. scientificarchives.commdpi.com The porosity of MOFs allows for the adsorption of analytes, which can lead to changes in the luminescent properties of the framework, enabling the detection of various chemical species. mdpi.commdpi.com

While specific luminescent sensing applications for MOFs based solely on this compound are an emerging area of research, related thiol-functionalized and methylthio-containing MOFs have demonstrated success in this field. researchgate.net For example, a cadmium-based MOF containing a 4-methylthiopyridine-2,6-dicarboxylic acid ligand has been shown to selectively detect heavy metal ions like Cu²⁺, Hg²⁺, and Pb²⁺ in water through luminescence quenching. researchgate.net This suggests the potential for developing this compound-based MOFs for similar sensing applications, particularly for detecting environmental contaminants. scientificarchives.comresearchgate.net The development of such MOFs is an active area of research. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Methylthio Thiazole

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital (MO) theory and related computational methods are fundamental to understanding the electronic characteristics of 2-(Methylthio)thiazole. These calculations elucidate the distribution of electrons within the molecule, which governs its reactivity and physical properties.

Detailed analyses are often performed on this compound and its derivatives, such as 2-(methylthio)benzothiazole (B1198390), using Density Functional Theory (DFT) methods like B3LYP with a 6-31+G (d, p) basis set. scirp.orgscirp.org Key aspects of the electronic structure that are investigated include Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org For 2-(methylthio)benzothiazole, a close analog, the HOMO-LUMO gap has been calculated to be 4.67 eV, indicating it is the most reactive among several studied benzothiazole (B30560) derivatives. scirp.orgscirp.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. scirp.orgscirp.org This allows for the prediction of how the molecule will interact with other reagents or biological targets. scirp.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into intramolecular bonding and charge delocalization. scirp.orgtandfonline.com It examines hyperconjugative interactions, such as those between lone pair (LP) orbitals and anti-bonding (π* or σ) orbitals, which contribute to molecular stability. scirp.org In benzothiazole systems, significant stabilization energy has been attributed to interactions like LP(S) → π(C-N), highlighting the role of the sulfur atom's lone pairs in the electronic structure. scirp.org The methylthio group (-SCH3) itself influences the electron density distribution through both inductive and resonance effects.

| Parameter | Value (eV) | Description |

|---|---|---|

| E (HOMO) | -6.19 | Energy of the Highest Occupied Molecular Orbital |

| E (LUMO) | -1.52 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.67 | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 3.855 | Measure of the ability to attract electrons |

| Hardness (η) | 2.335 | Resistance to change in electron configuration |

Studies of Protomeric Equilibrium (e.g., Imino-Amino Tautomerism)

While this compound itself does not undergo imino-amino tautomerism, this protomeric equilibrium is a critical area of study for the closely related 2-aminothiazole (B372263) family of compounds. Computational studies are essential for determining the relative stability of different tautomers and the energy barriers for their interconversion, as these forms often cannot be isolated experimentally. researchgate.net

Tautomerism in these systems involves the migration of a proton, typically between an exocyclic amino group and a ring nitrogen atom, leading to an equilibrium between the amino and imino forms (HN–C=N ↔ N=C–NH). mdpi.comsemanticscholar.org

Computational Methods: DFT calculations (e.g., B3LYP/6-311++G(3df,3pd)) and MP2 methods are employed to optimize the geometries of the different tautomers and their corresponding transition states. mdpi.comsmolecule.com The relative Gibbs free energies (ΔG) are then calculated to predict the equilibrium constant and the predominant tautomeric form under specific conditions (e.g., in the gas phase or in solution). mdpi.com

Research Findings: For 2-amino-4-methylthiazole, calculations show that the amino tautomer is the most stable form, primarily due to the aromaticity and effective stabilization of the five-membered ring. mdpi.comsemanticscholar.org In contrast, for 2-amino-4-iminothiazole, computational studies at the MP2/6-31+G(d,p) level revealed that the aminoaromatic tautomer is dominant in aqueous solutions, a preference driven by the resonance stabilization from the thiazole (B1198619) ring. smolecule.com Quantum-chemical calculations have also been used to confirm the possibility of dynamic amino-imino tautomerism in various synthesized 2-arylamino-2-thiazoline-4-ones. nih.gov

| Compound | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 2-Amino-4-methylthiazole | DFT (B3LYP/6-311++G(3df,3pd)) | The amino tautomer (AMT1) is the most stable structure due to aromaticity. | mdpi.com |

| 2-Amino-4-iminothiazole | MP2/6-31+G(d,p) | The aminoaromatic tautomer is predicted to dominate in aqueous solutions. | smolecule.com |

| 2-Arylamino-2-thiazoline-4-ones | Quantum-chemical calculations | Confirmed the possibility of dynamic amino-imino tautomerism. | nih.gov |

Density Functional Theory (DFT) Calculations for Photophysical Property Prediction

DFT and its time-dependent extension, TD-DFT, are powerful methods for predicting the photophysical properties of molecules, including those in the thiazole family. These calculations can forecast electronic absorption spectra, which is crucial for designing dyes, sensors, and other optoelectronic materials. researchgate.netgrafiati.com

TD-DFT calculations are used to compute the energies of the lowest excited states, which correspond to the absorption wavelengths (λmax) observed experimentally. beilstein-journals.org The calculations also yield the oscillator strength (f), a measure of the intensity of the electronic transition. beilstein-journals.org

Application to Thiazole Analogues: In a study of halogen-containing thiazole orange analogues, TD-DFT calculations using the PBE0 functional were performed to predict their optical parameters. beilstein-journals.org The calculations predicted absorption bands and revealed that the primary visible absorption is due to the HOMO→LUMO transition. beilstein-journals.org The predicted λmax values were in good agreement with experimental data, demonstrating the predictive power of the method. For example, the calculated λmax for the parent Thiazole Orange (TO) was 452 nm. beilstein-journals.org Such studies help elucidate structure-property relationships, showing how different substituents can tune the photophysical properties of the thiazole core. grafiati.combeilstein-journals.org

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| Thiazole Orange (TO) | 452 | 0.777 | HOMO→LUMO |

| TO-7Cl | 460 | 0.699 | HOMO→LUMO |

| Analogue 5a | 460 | 0.218 | HOMO→LUMO |

| Analogue 5d | 481 | 0.457 | HOMO→LUMO |

Comparative Modeling and Structure Prediction in Medicinal Chemistry

In medicinal chemistry, comparative modeling and structure prediction are vital for understanding structure-activity relationships (SAR) and for the optimization of lead compounds. biorxiv.org These computational techniques are applied to thiazole derivatives, including those containing the this compound scaffold, to guide the synthesis of more potent and selective drug candidates. scirp.orgevitachem.com

Comparative Modeling for SAR Analysis: A notable example is the use of a comparative modeling pipeline to interpret the SAR of inhibitors targeting cyclin-dependent kinase 9 (CDK9). biorxiv.org By building models of analogs of (3,4-dimethoxyphenyl)(2-(methylthio)thiazol-5-yl)methanone and comparing them to known kinase inhibitors, researchers can rationalize why certain structural modifications lead to increased or decreased activity. biorxiv.org This approach supports the incorporation of computational modeling into the optimization cycle of medicinal chemistry projects. biorxiv.org

Structure-Based Design: Similarly, in the development of inhibitors for Sirtuin 2 (SIRT2), a rational design approach was used. mdpi.com By merging key structural information from previously identified SIRT2 inhibitors, new thiazole-containing compounds were designed. mdpi.com Molecular docking studies were then used to predict how these new designs would bind to the target protein, allowing for the selection of the most promising candidates for synthesis and biological testing. mdpi.com This highlights how comparing and combining features of known active compounds can lead to the discovery of novel chemical entities. mdpi.com

Predictive Modeling in Biological Systems and Rational Drug Design

Predictive modeling encompasses a range of computational techniques used to forecast the biological activity and pharmacokinetic properties of new chemical entities, forming the cornerstone of rational drug design. For thiazole derivatives, these methods are used to identify promising candidates for various therapeutic targets.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is widely used in the design of thiazole-based inhibitors. For instance, novel thiazole derivatives were designed and evaluated as potential DNA gyrase inhibitors using in silico molecular docking simulations to predict their binding affinity and interaction modes within the enzyme's active site. nih.gov Similar docking studies have been central to the discovery of thiazole-based inhibitors of SIRT2 and influenza neuraminidase. mdpi.comtandfonline.com

Structure-Activity Relationship (SAR) and Lead Optimization: Computational modeling plays a key role in SAR studies to improve the properties of initial hit compounds. The identification of 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide as an inhibitor of the Chikungunya virus was followed by extensive SAR studies. nih.gov This led to the design and synthesis of new analogs with improved potency and metabolic stability, demonstrating how predictive modeling can guide the evolution of a lead compound into a viable drug candidate. nih.gov

ADME Prediction: In addition to predicting activity, computational models are used to forecast Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For instance, ADME simulations using tools like SwissADME have been applied to related oxazolo[4,5-b]pyridine (B1248351) derivatives to predict properties like bioavailability and interactions with metabolic enzymes, which are critical for successful drug development.

Advanced Analytical Methodologies for Research on 2 Methylthio Thiazole

Spectroscopic Techniques for Structural Elucidation of Synthetic Derivatives

The unambiguous determination of the chemical structure of newly synthesized derivatives of 2-(methylthio)thiazole is critical. A combination of spectroscopic methods is typically employed to provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a powerful tool for determining molecular structures, NMR spectroscopy is essential. jchps.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR elucidates the carbon framework. For instance, in the characterization of novel thiazole (B1198619) derivatives, specific chemical shifts (δ) and coupling constants (J) in the NMR spectra confirm the positions of substituents on the thiazole ring and the presence of the methylthio group. mdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, can further establish connectivity between protons and carbons, which is invaluable for complex derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. jchps.com For derivatives of this compound, characteristic absorption bands would confirm the presence of the C=N and C-S bonds within the thiazole ring, as well as vibrations associated with the methylthio group and any other functional groups introduced during synthesis. mdpi.com The disappearance of certain bands, such as a carbonyl (C=O) stretch, can confirm the success of a reaction. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight. jchps.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural clues, helping to piece together the molecule's composition. mdpi.com

X-ray Crystallography: For crystalline derivatives, X-ray crystallography offers the definitive three-dimensional structure of the molecule. This technique provides precise information on bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail. researchgate.net

A summary of spectroscopic data for a hypothetical synthetic derivative is presented below:

| Technique | Observation | Interpretation |

| ¹H NMR | δ 2.6 (s, 3H), δ 7.2-7.8 (m, 5H) | Presence of a methyl group and an aromatic ring. |

| ¹³C NMR | δ 15.1, δ 125-130, δ 165.2 | Confirms methyl carbon, aromatic carbons, and thiazole ring carbons. |

| IR | ~1580 cm⁻¹ (C=N), ~690 cm⁻¹ (C-S) | Characteristic vibrations of the thiazole ring. |

| HRMS | m/z calculated: 221.0411, found: 221.0415 | Confirms the elemental composition of the molecule. |

Chromatographic Methods for Purity Assessment and Isolation of Research Samples

Chromatographic techniques are indispensable for separating this compound and its derivatives from reaction mixtures and for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the analysis and purification of thiazole derivatives. researchgate.net By selecting an appropriate stationary phase (e.g., C18) and mobile phase, compounds can be separated based on their polarity. A UV detector is commonly used to monitor the elution of the compounds. researchgate.netresearchgate.net The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. HPLC is also used in the purification of radiolabeled compounds. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks. mdpi.com A small amount of the reaction mixture is spotted on a silica gel plate, which is then developed in a suitable solvent system. The separated spots, visualized under UV light or with a staining agent, indicate the number of components in the mixture.

Column Chromatography: For the preparative-scale purification of research samples, column chromatography is frequently used. mdpi.com A glass column is packed with a stationary phase like silica gel, and the crude product is loaded onto the top. A solvent or a mixture of solvents is then passed through the column to elute the components at different rates, allowing for the collection of the desired compound in a purified form.

| Method | Application | Principle |

| HPLC | Purity assessment, preparative purification, quantitative analysis. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. |

| TLC | Reaction monitoring, rapid purity checks. | Separation on a thin layer of adsorbent material based on polarity. |

| Column Chromatography | Isolation and purification of compounds on a larger scale. | Gravity- or pressure-driven separation in a packed column. |

Quantitative Analysis and Determination in Diverse Research Matrices

The ability to accurately quantify this compound and its derivatives is crucial in various research settings, from environmental monitoring to in vitro biological assays.

Spectrophotometric Methods: UV-Visible spectrophotometry can be a straightforward method for quantification, provided the compound has a distinct chromophore and the sample matrix is not overly complex. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined from its absorbance.

Chromatography-Based Quantification: HPLC, coupled with a suitable detector, is a highly sensitive and specific method for quantitative analysis. researchgate.net For complex matrices, such as industrial wastewater or biological fluids, sample preparation steps like liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances before analysis. researchgate.net

Mass Spectrometry-Based Quantification: When coupled with liquid chromatography (LC-MS), mass spectrometry offers exceptional selectivity and sensitivity for quantitative studies. This is particularly useful for analyzing trace amounts of a compound in complex biological or environmental samples.

Radiochemical Synthesis and Application as Positron Emission Tomography (PET) Imaging Agents

Derivatives of this compound are being explored as scaffolds for the development of PET imaging agents. PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. frontiersin.orgrsc.org

Radiochemical Synthesis: The synthesis of a PET tracer involves labeling a precursor molecule with a short-lived positron-emitting radionuclide, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F). For thiazole-based tracers, this often involves a multi-step synthesis to prepare a suitable precursor for the final radiolabeling step. rsc.orgnih.gov The radiolabeling reaction must be rapid and efficient due to the short half-life of the isotopes. The resulting radiotracer must then be rapidly purified, typically by HPLC, to ensure it is suitable for injection. rsc.orgnih.gov

Application in PET Imaging: Thiazole-based PET tracers are being investigated for imaging various biological targets. For example, derivatives have been developed to target the metabotropic glutamate receptor 5 (mGluR5), which is implicated in neurological disorders. rsc.org Other thiazole-containing structures are being explored for imaging neuroinflammation, a key process in diseases like Alzheimer's. frontiersin.orgfrontiersin.org The ability of these tracers to cross the blood-brain barrier and bind specifically to their target allows researchers to study disease progression and evaluate the effectiveness of new therapies. nih.govrug.nl

| Radiotracer Example | Target | Potential Application |

| [¹¹C]-ThioABP | mGluR5 | Neurological disorders |

| Thiazole-based TSPO ligands | Translocator protein (TSPO) | Neuroinflammation in Alzheimer's disease |

Academic Aspects of 2 Methylthio Thiazole in Flavor and Fragrance Chemistry

Elucidation of Formation Pathways of 2-(Methylthio)thiazole as a Flavor Component

The formation of this compound in food systems is primarily attributed to complex chemical reactions that occur during thermal processing, such as cooking. The two main precursors are sulfur-containing amino acids, like cysteine and methionine, and thiamine (Vitamin B1).

The Maillard reaction , a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a key pathway for the formation of many flavor compounds, including thiazoles. While specific research detailing the complete pathway for this compound is not extensively documented in publicly available literature, the general mechanism for thiazole (B1198619) formation involves the interaction of sulfur-containing compounds with dicarbonyl intermediates that are formed during the Maillard reaction. For instance, the reaction of cysteine with ribose is known to produce various sulfur-containing aroma compounds. nih.gov It is hypothesized that methionine, with its methylthio group, could react with intermediates of the Maillard reaction to form this compound.

Thiamine degradation is another significant route to the formation of thiazoles. chempedia.info Thiamine itself contains a thiazole ring and, upon thermal degradation, can break down into numerous volatile flavor compounds. chempedia.info While the direct formation of this compound from thiamine degradation is not explicitly detailed, the degradation of thiamine is a well-established source of various thiazole derivatives that contribute to meaty and savory aromas. chempedia.infonih.govnih.gov

Further research is needed to fully elucidate the specific intermediates and reaction conditions that favor the formation of this compound from these precursors in different food matrices.

Mechanistic Studies of Sensory Perception and Flavor Contribution

The sensory perception of this compound is characterized by its contribution to savory and meaty flavor profiles. adv-bio.com Thiazoles, as a class of compounds, are known for their potent and diverse aromas, which can range from nutty and roasted to meaty and savory, even at very low concentrations. adv-bio.com